![molecular formula C10H8N2O4 B2677622 [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol CAS No. 605663-76-1](/img/structure/B2677622.png)
[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol typically involves the reaction of 4-nitroacetophenone with dimethyl oxalate in the presence of sodium methoxide in methanol. This reaction is followed by treatment with hydroxyamino hydrochloride and toluene-4-sulfonic acid in methanol under heating conditions . The overall process involves multiple steps, including condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-carboxylic acid.
Reduction: Formation of [3-(4-Amino-phenyl)-isoxazol-5-YL]-methanol.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other heterocyclic compounds.
- Acts as a building block for the synthesis of complex molecules.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol
- Molecular Formula : C₁₀H₈N₂O₄ (corrected from C₉H₇N₃O₄ in some sources)
- Molar Mass : 220.18 g/mol
- Physical Properties: White to pale yellow crystalline solid; insoluble in water, soluble in ethanol, ether, and chloroform .
Synthesis: Prepared via cyclocondensation of nitrobenzaldehyde with hydroxylamine hydrochloride to form 3-(4-nitrophenyl)-5-isoxazolone, followed by reduction to yield the methanol derivative .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : Bromo and trifluoromethyl substituents increase LogP (e.g., 2.60 for bromo vs. 1.37 for nitro derivatives) .
- Solubility : Methoxy and fluoro groups enhance polar solubility (e.g., DMSO solubility in fluorophenyl analog) .
- Thermal Stability : Nitro and trifluoromethyl groups confer higher melting points due to stronger intermolecular interactions .
Enzyme Binding Affinity (SOD1 Inhibition)
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., NO₂) reduce binding affinity compared to electron-donating groups (e.g., benzyloxy) due to altered electronic interactions with SOD1 .
Antimicrobial Activity
- Chlorophenyl Analog (e.g., RTI-177): Demonstrated cocaine antagonist activity but lower reinforcing strength compared to nitro derivatives .
Challenges :
- Nitro derivatives require controlled reduction steps to avoid over-reduction to amino groups .
- Halogenated analogs (Br, Cl) need inert conditions to prevent dehalogenation .
Biological Activity
[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro group and the isoxazole ring structure contributes to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with related compounds.
The compound can be synthesized through various methods, including cycloaddition reactions involving aryl aldehydes and hydroxylamine derivatives. The nitro group is known for enhancing biological activity, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The mechanism is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of disrupting bacterial cell wall synthesis or membrane integrity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Pseudomonas aeruginosa | 10 mm |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including HeLa and MDA-MB-231. The observed cytotoxic effects are linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) |
---|---|
HeLa | 8.5 |
MDA-MB-231 | 10.2 |
HepG2 | 9.0 |
The anticancer mechanism involves the inhibition of key proteins such as PARP and AKT, leading to reduced DNA replication and increased apoptosis.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity has been observed in models of induced inflammation where the compound reduced markers such as TNF-alpha and IL-6.
Comparative Studies
Comparative analysis with similar compounds reveals that the presence of the nitro group in this compound significantly enhances its biological activity compared to analogs lacking this functional group.
Compound | Activity |
---|---|
3-(4-Aminophenyl)-isoxazol-5-YL-methanol | Moderate antibacterial |
3-(4-Methylphenyl)-isoxazol-5-YL-methanol | Low cytotoxicity |
Case Studies
- Antimicrobial Efficacy : A study conducted by Tiwari et al. (2021) demonstrated that derivatives of isoxazole, including this compound, showed enhanced antibacterial activity when tested against clinical strains of bacteria.
- Anticancer Mechanisms : Research by MDPI (2021) highlighted that compounds similar to this compound exhibited multi-target anticancer activity through pathways involving topoisomerase inhibition and apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol?
The synthesis typically involves cycloaddition or cyclization strategies. For example, nitrile oxides generated from substituted benzaldehyde oximes (e.g., 4-nitrobenzaldehyde oxime) can undergo [3+2] cycloaddition with alkynes or alkenes. A hypervalent iodine reagent (e.g., PIFA) is often used to facilitate this reaction, yielding isoxazole derivatives . Alternatively, oxime intermediates derived from substituted aldehydes can be cyclized using dichloromethane and triethylamine in the presence of N-chlorosuccinimide to form the isoxazole core . Purification via column chromatography and recrystallization is standard.
Q. How can researchers verify the purity and structural integrity of this compound?
Key characterization methods include:
- IR Spectroscopy : To confirm functional groups (e.g., O–H stretch of methanol at ~3200–3400 cm⁻¹, nitro group absorption at ~1519–1345 cm⁻¹) .
- NMR Spectroscopy : H and C NMR to resolve aromatic protons (δ ~8.3–7.5 ppm for nitroaryl groups) and the isoxazole-methanol moiety (δ ~4.4 ppm for CHOH) .
- Mass Spectrometry : HRMS to validate molecular weight and isotopic patterns.
Q. What solvents and conditions are optimal for recrystallizing this compound?
Ethyl acetate/hexane mixtures (e.g., 1:2 ratio) are effective for recrystallization, as demonstrated for structurally similar isoxazole-methanol derivatives. Solvent polarity must balance solubility and crystal nucleation rates .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during isoxazole ring formation?
Regioselectivity in cycloaddition reactions depends on electronic and steric factors. Substituted nitrile oxides (e.g., electron-deficient 4-nitrobenzaldehyde oxime) favor specific alkyne positions. Solvent choice (e.g., dichloromethane vs. THF) and acid-binding agents (e.g., triethylamine) can modulate reactivity and selectivity . Computational modeling (DFT) may predict transition states to guide experimental optimization.
Q. What strategies mitigate instability of the nitro group under reaction conditions?
The nitro group is sensitive to reducing agents and high temperatures. To prevent decomposition:
- Use mild oxidants (e.g., hypervalent iodine reagents) instead of strong acids/bases.
- Conduct reactions at lower temperatures (e.g., −78°C for chlorosulfonyl isocyanate-mediated steps) .
- Monitor reaction progress via TLC or HPLC to minimize overexposure to harsh conditions.
Q. How can crystallographic data resolve discrepancies in molecular conformation or packing?
Single-crystal X-ray diffraction with programs like SHELXL provides unambiguous structural data. For example, SHELX refinement can resolve torsional angles in the isoxazole ring and nitro-phenyl orientation, addressing inconsistencies in NMR or IR interpretations . High-resolution data (d-spacing < 1 Å) is critical for accurate electron density mapping.
Q. How should researchers design biological activity studies for this compound?
- Antimicrobial Assays : Follow protocols for structurally related isoxazole derivatives, such as broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro position, methanol group) and compare bioactivity. Include controls for nitro group-mediated redox effects.
Q. What analytical approaches reconcile contradictory spectroscopic or bioassay data?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-nitrated or oxidized derivatives).
- Dosage-Response Curves : Confirm bioactivity trends across multiple concentrations to rule out assay-specific artifacts.
- Cross-Validation : Compare crystallographic data with DFT-optimized geometries to resolve NMR/IR ambiguities .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for this compound
Table 2. Spectroscopic Benchmarks
Technique | Key Signals | Reference |
---|---|---|
IR | 1519 cm⁻¹ (NO), 3200–3400 cm⁻¹ (O–H) | |
H NMR (CDCl) | δ 8.36 (2H, aryl), 4.43 (2H, CHOH) | |
HRMS | m/z 266.0692 (M+H) |
Properties
IUPAC Name |
[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRBUCNIAWIELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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